(2Z)-1-(naphthalen-2-yl)-2-(4-nitrobenzylidene)hydrazine
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Overview
Description
4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -C=N-NH2, which is formed by the reaction of hydrazine with aldehydes or ketones. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-(2-naphthyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of hydrazones, including 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions
Major Products Formed
Oxidation: 4-Aminobenzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde 1-(2-naphthyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and impact cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone
- 4-Nitrobenzaldehyde hydrazone
- 3-Nitrobenzaldehyde (5-(1-naphthyl-methyl)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
4-Nitrobenzaldehyde 1-(2-naphthyl)hydrazone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both nitro and naphthyl groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]naphthalen-2-amine |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)17-9-5-13(6-10-17)12-18-19-16-8-7-14-3-1-2-4-15(14)11-16/h1-12,19H/b18-12- |
InChI Key |
DKCVYNSCSVFZSG-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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